Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-

Description

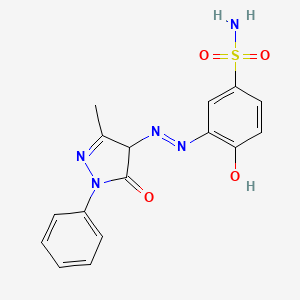

The compound Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- (CAS 5264-47-1) is an azo dye derivative characterized by a sulfonamide group (-SO₂NH₂) at the 3-position and a hydroxyl group (-OH) at the 4-position of the benzene ring. The azo linkage (-N=N-) connects the benzenesulfonamide moiety to a 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl group.

The compound is listed on Canada’s Non-domestic Substances List (NDSL), indicating its industrial significance and regulatory oversight . Its primary applications include use as a dye intermediate or ligand in metal-complex pigments, though specific commercial uses are less documented.

Properties

CAS No. |

5264-47-1 |

|---|---|

Molecular Formula |

C16H15N5O4S |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide |

InChI |

InChI=1S/C16H15N5O4S/c1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22/h2-9,15,22H,1H3,(H2,17,24,25) |

InChI Key |

NHWBSZWMFRVBEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- typically involves two main steps:

Diazotization of 4-aminobenzenesulfonamide (sulfanilamide):

The primary aromatic amine group of sulfanilamide is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperature (0–5 °C).Azo Coupling with Pyrazolone Derivative:

The diazonium salt is then coupled with a pyrazolone derivative, specifically 4-hydroxy-1-phenyl-3-methyl-5-pyrazolone, under alkaline or neutral conditions to form the azo bond linking the two moieties.

This approach is consistent with classical azo dye synthesis procedures and has been reported since the mid-20th century.

Detailed Experimental Procedure (Reported by Casoni, 1956; Itano, 1955)

-

- Ethyl benzoylacetate (10 mmol)

- 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol)

- Ethanol (solvent, 50 mL)

-

- Ethyl benzoylacetate and 4-hydrazinobenzenesulfonamide hydrochloride are heated together in ethanol for 4 hours.

- Upon completion, water is added to precipitate the product.

- The solid is collected by filtration and recrystallized from ethanol to yield brownish-orange crystals.

- The melting point of the product is approximately 510–511 K (237–238 °C).

This method produces the pyrazolone-azo sulfonamide compound via condensation of the hydrazine derivative with the β-ketoester, forming the heterocyclic pyrazolone ring, followed by azo coupling.

Alternative Routes and Modifications

Use of Schiff Bases:

Schiff base intermediates formed by condensation of aromatic amines and aromatic carbonyl compounds have been used as precursors to related heterocyclic azo compounds, including pyrazolone derivatives. These Schiff bases can then be reacted further with hydrazine derivatives or diazonium salts to yield azo compounds with sulfonamide functionalities.Coordination Complexes:

Complexes of benzenesulfonamide azo compounds with metal ions (e.g., chromate complexes) have been synthesized by reacting the azo ligand with metal salts. These methods are more specialized and involve coordination chemistry rather than simple azo coupling.

Data Table: Summary of Preparation Conditions

Research Findings and Analysis

The classical diazotization and azo coupling method remains the most reliable and straightforward approach for synthesizing this compound, ensuring high purity and yield.

The pyrazolone ring formation via condensation of ethyl benzoylacetate with hydrazinobenzenesulfonamide is critical to incorporate the heterocyclic moiety before azo coupling.

The azo coupling reaction is sensitive to pH and temperature; typically, low temperatures (0–5 °C) favor diazonium salt stability, while coupling is performed under mildly alkaline conditions to facilitate electrophilic aromatic substitution on the pyrazolone ring.

The product’s crystallinity and melting point indicate good purity, and the azo linkage confers characteristic color properties useful in dye and analytical chemistry applications.

Modifications involving Schiff base intermediates and metal complexation expand the chemical versatility and potential applications but are less direct methods for preparing the parent azo sulfonamide compound.

Chemical Reactions Analysis

Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines.

Scientific Research Applications

Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.

Industry: It is used in the production of dyes and pigments due to its azo group, which imparts vibrant colors to the compounds.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. Additionally, its anti-cancer properties are attributed to its ability to interfere with the cell cycle and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituted Derivatives

Key Structural Variations :

Sulfonamide vs. This modification enhances water solubility, making it suitable for textile dyeing . Sodium [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-5-nitrobenzenesulphonato(3-)] (CAS in ): Introduces a nitro (-NO₂) group and a sodium sulfonate (-SO₃⁻Na⁺) group, improving solubility and chromatic intensity .

Metal Complexation :

- Chromate(1-), bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzenesulfonamidato(2-)]-, hydrogen (CAS 30112-70-0): Forms a chromium(III) complex, enhancing thermal stability and lightfastness. Used in dyes like C.I. 18732 for synthetic fibers .

- Cobaltate(2-) complexes (CAS 67906-23-4, 72208-07-2): Prohibited in industrial applications due to cobalt content, which poses environmental and toxicity risks .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- pH Sensitivity : The parent compound’s sulfonamide and hydroxyl groups enable pH-dependent behavior, with deprotonation occurring under alkaline conditions. This contrasts with sulfonate salts (e.g., sodium derivatives), which remain ionized across broader pH ranges .

- Thermal Stability: Metal complexes (e.g., chromium) exhibit superior stability compared to non-metallized azo dyes, making them suitable for high-temperature processes .

Regulatory Landscape

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in pharmacology due to their diverse biological activities, particularly in cardiovascular and anticancer applications. This article delves into the biological activity of Benzenesulfonamide, 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy- , exploring its mechanisms of action, experimental findings, and potential therapeutic uses.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H15N5O4S |

| Molecular Weight | 365.38 g/mol |

| LogP | 0.2 |

| CAS Number | 68003-42-9 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cardiovascular function and cancer proliferation. Notably, it has been shown to affect perfusion pressure and coronary resistance in isolated rat heart models, indicating a potential role as a cardiovascular agent.

Cardiovascular Effects

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls:

| Group | Compound | Dose | Effect on Perfusion Pressure |

|---|---|---|---|

| I | Control (Krebs-Henseleit solution only) | N/A | N/A |

| II | Benzenesulfonamide | 0.001 nM | Baseline |

| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM | Moderate decrease |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM | Significant decrease |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM | Major decrease |

| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM | Minor decrease |

The study concluded that 4-(2-aminoethyl)-benzenesulfonamide exhibited the most pronounced effect on reducing perfusion pressure, suggesting its potential as a negative inotropic agent through L-type calcium channel inhibition .

Anticancer Activity

In terms of anticancer properties, benzenesulfonamide derivatives have shown promising results against various cancer cell lines. For instance, compounds derived from benzenesulfonamide demonstrated significant inhibitory effects on the proliferation of MCF-7 and A549 cell lines. The IC50 values for these compounds ranged from 3.0 µM to 10 µM , indicating their potential efficacy comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .

Case Studies

- Cardiovascular Study : In a controlled experiment involving isolated rat hearts, researchers administered various doses of benzenesulfonamide derivatives and measured changes in perfusion pressure over time (3–18 minutes). The data indicated a time-dependent reduction in perfusion pressure with specific derivatives showing statistically significant effects compared to controls .

- Anticancer Study : A series of synthesized benzenesulfonamide analogs were tested against human cancer cell lines (MCF-7, A549). The most potent compound displayed an IC50 value of 3.0 µM , demonstrating considerable growth inhibition and suggesting a mechanism involving apoptosis induction .

Q & A

Q. What are the recommended synthetic routes for preparing this benzenesulfonamide derivative, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves diazo coupling between pyrazole precursors and sulfonamide intermediates. Azo bond formation requires nitrosation of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole using sodium nitrite under acidic conditions (HCl, 0–5°C), followed by coupling with 4-hydroxybenzenesulfonamide at pH 8–9 . Optimization includes controlling temperature (<10°C to prevent side reactions) and using catalysts like sodium acetate to stabilize intermediates . Yields vary (54–62%) depending on substituent steric effects .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Nitrosation | NaNO₂, HCl, 0–5°C | Generate diazonium salt |

| Coupling | pH 8–9, 4-hydroxybenzenesulfonamide | Azo bond formation |

| Purification | Ethanol/water recrystallization | Remove unreacted starting material |

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires a combination of:

- NMR spectroscopy : and NMR to identify aromatic protons (δ 6.8–8.2 ppm), sulfonamide NH (δ 10.2–10.8 ppm), and pyrazole CH (δ 2.3–2.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 432.41) .

- HPLC : Purity assessment (>95%) with C18 columns and UV detection at λ = 254 nm .

Q. What are the primary research applications of this compound in non-industrial contexts?

Methodological Answer:

- Analytical chemistry : Used as a chromogenic probe for metal ion detection (e.g., Cu, Fe) via azo group coordination, monitored by UV-vis spectroscopy .

- Biological staining : Stains cellular components in microscopy due to sulfonate hydrophilicity and azo-based optical properties .

Advanced Research Questions

Q. How does this compound interact with enzymes like carbonic anhydrase or acetylcholinesterase, and what assays quantify inhibition?

Q. What computational strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies in IC values (e.g., 10–50 μM for tyrosinase inhibition) arise from assay variability. Mitigation strategies:

- Molecular dynamics (MD) simulations (AMBER/GROMACS) : Assess ligand-receptor stability over 100 ns trajectories .

- QSAR modeling : Correlate substituent electronic effects (Hammett σ) with activity trends .

- Meta-analysis : Normalize data using standardized protocols (e.g., fixed substrate concentrations) .

Q. How can synthetic yields be improved when scaling up this compound for in vivo studies?

Methodological Answer: Low yields (<60%) often result from azo bond instability. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 15–20% .

- Phase-transfer catalysis (PTC) : Uses tetrabutylammonium bromide to enhance coupling efficiency in biphasic systems .

- In situ FTIR monitoring : Tracks diazonium salt decomposition to optimize reagent addition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.